1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with cyclopentyl halides in the presence of a base such as potassium carbonate.
Attachment of the methoxyphenylmethyl group: This is usually done through a nucleophilic substitution reaction where the pyrazole derivative reacts with 4-methoxybenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-N-(4-methoxybenzyl)-1H-pyrazol-4-amine: Similar structure but with different substituents.
1-cyclopentyl-1H-pyrazol-4-amine: Lacks the methoxyphenylmethyl group.
N-(4-methoxyphenyl)-1H-pyrazol-4-amine: Lacks the cyclopentyl group.
Uniqueness
1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine is unique due to the presence of both the cyclopentyl and methoxyphenylmethyl groups, which can confer specific biological activities and chemical properties that are not observed in similar compounds.
Properties
Molecular Formula |
C16H21N3O |
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Molecular Weight |
271.36 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(4-methoxyphenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C16H21N3O/c1-20-16-8-6-13(7-9-16)10-17-14-11-18-19(12-14)15-4-2-3-5-15/h6-9,11-12,15,17H,2-5,10H2,1H3 |
InChI Key |
KJYOQULBYBSGNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
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